
Isoquinolin-8-ylboronic acid
Overview
Description
Isoquinolin-8-ylboronic acid (C₉H₈BNO₂, molecular weight: 172.98 g/mol) is a boronic acid derivative of isoquinoline, where the boronic acid (-B(OH)₂) group is attached to the 8th position of the isoquinoline scaffold . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis, to construct biaryl and heterobiaryl structures critical in pharmaceuticals, agrochemicals, and materials science . Its reactivity stems from the boronic acid group’s ability to undergo transmetalation with palladium catalysts, enabling efficient bond formation under mild conditions. Applications include the synthesis of antitumor agents, kinase inhibitors, and other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinolin-8-ylboronic acid can be synthesized through several methods. One common synthetic route involves the reaction of 8-bromoisoquinoline with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78°C under an inert nitrogen atmosphere. After the initial reaction, trimethyl borate (B(OMe)3) is added, and the mixture is warmed to 0°C. The reaction is quenched with aqueous sodium bicarbonate (NaHCO3) and extracted with ethyl acetate (EtOAc). The organic layers are then washed with brine, dried over sodium sulfate (Na2SO4), and concentrated. The residue is purified by silica gel column chromatography to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-8-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: this compound can be oxidized to form isoquinoline-8-carboxylic acid.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Isoquinoline-8-carboxylic acid.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Isoquinolin-8-ylboronic acid serves as a crucial intermediate in the synthesis of biologically active compounds. Its derivatives have been explored for their potential therapeutic effects against various diseases.
1.1. Inhibitors of Homeodomain Interacting Protein Kinase 2 (HIPK2)
Recent studies have highlighted the role of this compound derivatives in developing inhibitors for HIPK2, a kinase implicated in kidney fibrosis and other pathological conditions. The Pd-catalyzed borylation of chloroquinolines has facilitated the synthesis of these derivatives, leading to compounds that exhibit promising anti-fibrotic activity. For instance, compound BT173, derived from this compound, demonstrated specific pharmacologic inhibition of HIPK2, indicating its potential as a therapeutic agent for kidney fibrosis .
1.2. Antiproliferative Activity Against Cancer Cells
Isoquinoline derivatives, including those containing this compound, have shown significant antiproliferative effects against neuroendocrine prostate cancer (NEPC) cells. A study reported that a specific derivative exhibited an IC50 value of 0.47 μM against the LASCPC-01 cell line, showcasing its potential as a selective anticancer agent . The structural optimization of these compounds is ongoing to enhance their efficacy and selectivity.
Synthetic Applications
This compound is not only significant in medicinal chemistry but also plays a vital role in synthetic organic chemistry.
2.1. Suzuki Coupling Reactions
One of the primary applications of this compound is in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The compound acts as a boronic acid reagent that can couple with various electrophiles to create complex molecular architectures .
2.2. Development of Boron-Based Therapeutics
The versatility of this compound extends to the development of boron-based therapeutics. Its ability to form stable complexes with biological targets opens avenues for creating new classes of drugs, particularly those targeting protein kinases and other enzymes involved in disease pathways .
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound derivatives:
Study | Application | Findings |
---|---|---|
Das et al. (2022) | HIPK2 Inhibitors | Developed novel boron-based scaffolds showing anti-fibrotic activity |
Liu et al. (2024) | Cancer Therapeutics | Identified potent antiproliferative activities against NEPC cells with selectivity over other cancer lines |
Patent US7655664B2 | Metalloproteinase Inhibitors | Explored use in treating inflammatory diseases through selective inhibition |
Mechanism of Action
The mechanism of action of isoquinolin-8-ylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki-Miyaura coupling, the palladium catalyst activates the boronic acid and the halide, enabling the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Isoquinolin-8-ylboronic acid is structurally and functionally distinct from related boronic acids due to variations in substituent type, position, and core heterocycle. Below is a detailed comparison with key analogs:
Positional Isomers
- Isoquinolin-5-ylboronic acid (C₉H₈BNO₂, MW: 172.98 g/mol): The boronic acid group at the 5th position alters steric and electronic properties. In Suzuki reactions, this isomer exhibits lower yields (81% vs. 85–90% for the 8-isomer) due to reduced accessibility of the boronic acid group . Applications: Used in synthesizing indole-isoquinoline hybrids for anticancer research .
Halogen-Substituted Analogs
- (6-Fluoroisoquinolin-8-yl)boronic acid (C₉H₇BFNO₂, MW: 190.97 g/mol): Fluorine at the 6th position enhances electron-withdrawing effects, increasing oxidative stability but reducing nucleophilicity. This analog is preferred in reactions requiring slower transmetalation kinetics .
- (3-Chloroisoquinolin-8-yl)boronic acid (C₉H₇BClNO₂, MW: 207.42 g/mol): Chlorine at the 3rd position introduces steric hindrance, lowering coupling efficiency (yields ~70% vs. 85% for the parent compound) .
Core Heterocycle Variants
- Quinoline-8-boronic acid (C₉H₈BNO₂, MW: 172.98 g/mol): The nitrogen atom in quinoline is at the 1st position (vs. 2nd in isoquinoline), altering electronic density. Quinoline derivatives are less reactive in Suzuki couplings due to weaker Pd coordination but are widely used as corrosion inhibitors and gasoline additives .
Functionalized Derivatives
- Isoquinoline-8-carboxylic acid (C₁₀H₇NO₂, MW: 189.17 g/mol): Replacing -B(OH)₂ with -COOH eliminates cross-coupling utility but introduces hydrogen-bonding capability, making it useful in coordination chemistry .
Research Findings and Trends
- Electronic Effects : Fluorine and chlorine substituents reduce electron density at the boronic acid group, slowing transmetalation but improving stability .
- Steric Hindrance : Bulky substituents (e.g., 3-chloro) decrease coupling efficiency by ~15% compared to unsubstituted analogs .
- Core Heterocycle: Isoquinoline derivatives generally outperform quinoline analogs in pharmaceutical applications due to stronger Pd coordination and better bioavailability .
Biological Activity
Isoquinolin-8-ylboronic acid is an important compound in medicinal chemistry, particularly noted for its diverse biological activities. This article explores its antibacterial, anticancer, and other pharmacological properties based on recent research findings.
1. Antibacterial Activity
This compound has been studied for its antibacterial properties, particularly against resistant strains of bacteria.
Key Findings:
- Mechanism of Action: Research indicates that isoquinoline derivatives function as allosteric inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism is distinct from traditional fluoroquinolone antibiotics, which target the same enzyme but through different binding sites .
- Efficacy: In a screening study involving 352 small molecules, isoquinoline sulfonamides, including this compound, demonstrated significant antibacterial activity against Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) as low as 6.25 µM .
Table 1: Antibacterial Activity of this compound Derivatives
Compound | Target Bacteria | MIC (µM) |
---|---|---|
This compound | E. coli | 6.25 |
Isoquinoline sulfonamide | K. pneumoniae | 12.5 |
2. Anticancer Activity
This compound has also shown promising results in cancer research.
Case Studies:
- Prostate Cancer: A derivative of isoquinoline was found to exhibit potent inhibitory activity against the LASCPC-01 cell line (a neuroendocrine prostate cancer model), with an IC50 value of 0.47 µM and a selectivity index greater than 190-fold compared to the PC-3 prostate cancer cell line .
- Mechanism: The compound induces G1 cell cycle arrest and apoptosis in cancer cells, suggesting it may interfere with critical cellular processes necessary for tumor growth .
Table 2: Anticancer Efficacy of Isoquinoline Derivatives
Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
Isoquinoline derivative | LASCPC-01 (NEPC) | 0.47 | >190 |
Lycobetaine | PC-3 | N/A | N/A |
3. Other Pharmacological Activities
Beyond antibacterial and anticancer effects, isoquinolin derivatives have been investigated for additional biological activities:
Inflammatory Response Modulation:
Properties
IUPAC Name |
isoquinolin-8-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)9-3-1-2-7-4-5-11-6-8(7)9/h1-6,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCMKNFWHLIGSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=NC=CC2=CC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657367 | |
Record name | Isoquinolin-8-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
721401-43-0 | |
Record name | Isoquinolin-8-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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